molecular formula C5H7N5O2 B1296190 2-(4,6-Diamino-1,3,5-triazin-2-yl)acetic acid CAS No. 89180-20-1

2-(4,6-Diamino-1,3,5-triazin-2-yl)acetic acid

Cat. No.: B1296190
CAS No.: 89180-20-1
M. Wt: 169.14 g/mol
InChI Key: OGRURUKWBQLASB-UHFFFAOYSA-N
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Description

2-(4,6-Diamino-1,3,5-triazin-2-yl)acetic acid is a heterocyclic compound that belongs to the triazine family. It is characterized by the presence of a triazine ring substituted with amino groups at positions 4 and 6, and an acetic acid moiety at position 2.

Biochemical Analysis

Biochemical Properties

2-(4,6-Diamino-1,3,5-triazin-2-yl)acetic acid plays a significant role in biochemical reactions. It interacts with enzymes such as transferases and hydrolases, influencing their activity. The compound’s triazine ring allows it to form hydrogen bonds and other interactions with proteins, affecting their conformation and function. For instance, it has been observed to bind with mammalian Sterile20-like kinase 3 (MST3), inhibiting its activity and thereby impacting cellular signaling pathways .

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. By inhibiting enzymes like MST3, the compound can alter cell migration and proliferation, which is particularly relevant in cancer research. Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell function and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site or allosteric sites, leading to conformational changes that reduce enzyme function. This inhibition can result in altered signaling pathways and changes in gene expression. The compound’s ability to form hydrogen bonds and other interactions with proteins is crucial for its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant inhibition of enzyme activity and changes in cellular function. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the synthesis and degradation of key metabolites, affecting overall cellular metabolism. Its interactions with metabolic enzymes are essential for understanding its role in biochemical processes and its potential impact on health and disease .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments. These interactions are critical for the compound’s bioavailability and its ability to exert its effects on target cells and tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,6-Diamino-1,3,5-triazin-2-yl)acetic acid typically involves the reaction of 2,4,6-triamino-1,3,5-triazine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino groups on the triazine ring attack the electrophilic carbon of the chloroacetic acid, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions: 2-(4,6-Diamino-1,3,5-triazin-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(4,6-Diamino-1,3,5-triazin-2-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,6-Diamino-1,3,5-triazin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups on the triazine ring can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition of their activity. Additionally, the compound can interact with nucleic acids, affecting their function and stability .

Comparison with Similar Compounds

  • 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol
  • 2-(4,6-Diamino-1,3,5-triazin-2-yl)phenol
  • 2-(4,6-Diamino-1,3,5-triazin-2-yl)acetonitrile

Comparison: Compared to these similar compounds, 2-(4,6-Diamino-1,3,5-triazin-2-yl)acetic acid is unique due to the presence of the acetic acid moiety, which imparts different chemical reactivity and biological activity. The acetic acid group can participate in additional hydrogen bonding and ionic interactions, enhancing the compound’s solubility and binding affinity to biological targets .

Properties

IUPAC Name

2-(4,6-diamino-1,3,5-triazin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5O2/c6-4-8-2(1-3(11)12)9-5(7)10-4/h1H2,(H,11,12)(H4,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRURUKWBQLASB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=NC(=N1)N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30237564
Record name 1,3,5-Triazine-2-acetic acid, 4,6-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30237564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89180-20-1
Record name 4,6-Diamino-1,3,5-triazine-2-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089180201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 89180-20-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101828
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,5-Triazine-2-acetic acid, 4,6-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30237564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-DIAMINO-1,3,5-TRIAZINE-2-ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q48V0948P7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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